

physical and chemical properties of 2,4-Dichloro-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name:	2,4-Dichloro-3-hydroxybenzaldehyde
Cat. No.:	B1603558

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An In-depth Technical Guide to **2,4-Dichloro-3-hydroxybenzaldehyde** for Advanced Research

Foreword: Unveiling a Versatile Chemical Intermediate

2,4-Dichloro-3-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds that serves as a cornerstone in synthetic chemistry. Its true value lies not in its end-use but in its potential as a highly versatile precursor. The strategic placement of chloro, hydroxyl, and formyl groups on the benzene ring provides multiple reactive sites, making it an attractive building block for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a unique scaffold to develop novel pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a detailed exploration of its core properties, reactivity, and practical applications, grounded in established chemical principles.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its solubility, stability, and reactivity, influencing everything from reaction conditions to purification methods.

Identity and Structural Descriptors

- IUPAC Name: **2,4-dichloro-3-hydroxybenzaldehyde**[\[1\]](#)
- CAS Number: 56962-13-1[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₄Cl₂O₂[\[1\]](#)[\[2\]](#)
- SMILES: C1=CC(=C(C(=C1C=O)Cl)O)Cl[\[1\]](#)
- InChI: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H[\[1\]](#)
- InChIKey: WJGVQZPOZRUELJ-UHFFFAOYSA-N[\[1\]](#)

Tabulated Physicochemical Data

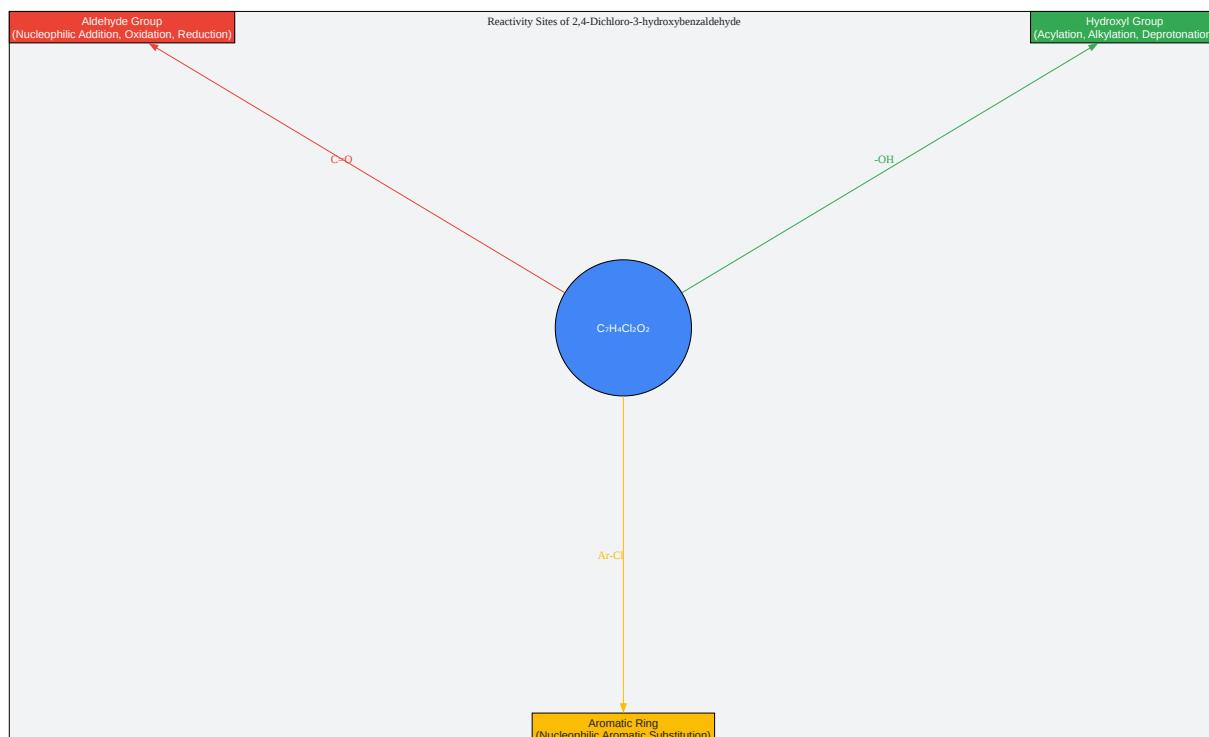
The following table summarizes the key computed and experimental properties of **2,4-Dichloro-3-hydroxybenzaldehyde**. Predicted values are common for specialized reagents where extensive physical property testing has not been published.

Property	Value	Source
Molecular Weight	191.01 g/mol	[1] [2]
Exact Mass	189.9588348 Da	[1]
Appearance	Solid (form)	
Boiling Point	256.0 ± 35.0 °C (Predicted)	[2]
Density	1.547 ± 0.06 g/cm ³ (Predicted)	[2]
Topological Polar Surface Area	37.3 Å ²	[1]

Section 2: Reactivity Profile and Synthetic Utility

The synthetic utility of **2,4-Dichloro-3-hydroxybenzaldehyde** is defined by the reactivity of its three key functional groups: the aldehyde, the phenolic hydroxyl, and the dichlorinated aromatic ring. The interplay of their electronic effects governs the molecule's behavior in chemical transformations.

- **Aldehyde Group (-CHO):** As an electron-withdrawing group, it deactivates the ring to electrophilic substitution but is itself a prime site for nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in condensation reactions (e.g., Knoevenagel, Wittig).
- **Hydroxyl Group (-OH):** The phenolic hydroxyl is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis). It also strongly directs electrophilic aromatic substitution to the ortho and para positions, though this is sterically hindered and electronically counteracted by the other groups.
- **Aromatic Ring ($C_6H_2Cl_2^-$):** The two chlorine atoms and the aldehyde group are strong deactivating groups, making electrophilic aromatic substitution challenging. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.



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Caption: Key reactive centers on the **2,4-Dichloro-3-hydroxybenzaldehyde** molecule.

Section 3: Applications in Drug Discovery and Agrochemicals

While specific applications of this exact isomer are not extensively documented, its structural motifs are prevalent in biologically active molecules. Dichlorinated phenolic compounds are known intermediates in the synthesis of various agents. For instance, related structures are leveraged in creating anti-inflammatory and antimicrobial agents.^[4]

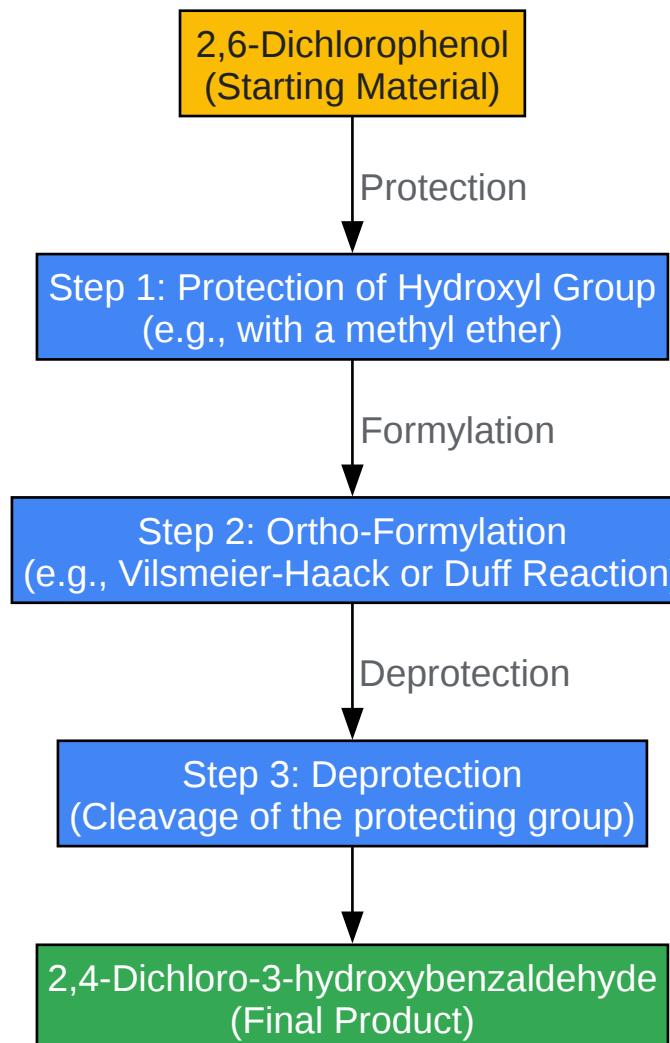
The rationale for its utility is clear:

- Scaffold for Derivatization: The aldehyde provides a reactive handle to link the molecule to other pharmacophores or to build out complex side chains.
- Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability—a critical factor in drug design. They can also block sites of metabolism, potentially increasing the half-life of a drug candidate.
- Hydrogen Bonding: The hydroxyl and aldehyde oxygen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets like enzyme active sites.

Section 4: Synthesis Strategies

The synthesis of substituted hydroxybenzaldehydes often involves formylation of a corresponding phenol. A plausible and common strategy is the Reimer-Tiemann reaction or a related formylation method.

A hypothetical, yet chemically sound, pathway would start from 2,6-dichlorophenol. The hydroxyl group would first be protected to prevent side reactions, followed by ortho-formylation, and finally deprotection to yield the target compound.



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Caption: A plausible synthetic workflow for **2,4-Dichloro-3-hydroxybenzaldehyde**.

Section 5: Safety, Handling, and Storage

As with any reactive chemical, proper handling is paramount to ensure laboratory safety. The available Safety Data Sheets (SDS) for this compound and structurally similar ones provide clear guidance.

Hazard Identification

Based on GHS classifications for this and related chemicals, **2,4-Dichloro-3-hydroxybenzaldehyde** is considered hazardous.^[5]

- Skin Irritation (Category 2): Causes skin irritation.[5]
- Eye Irritation (Category 2A): Causes serious eye irritation.[5]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]

Recommended Handling Protocol

Objective: To safely handle and weigh **2,4-Dichloro-3-hydroxybenzaldehyde** powder, minimizing exposure.

Methodology:

- Engineering Controls: Conduct all handling within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Wear a standard laboratory coat, fully buttoned.
 - Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
 - Wear safety glasses with side shields or chemical splash goggles.
- Dispensing:
 - Use a spatula to carefully transfer the solid from the storage container to a weighing vessel.
 - Avoid generating dust. If the material is fine, consider using a balance with a draft shield.
 - Close the container tightly immediately after use.
- Spill & Waste Management:
 - In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

- Do not let the product enter drains. Dispose of waste according to local, state, and federal regulations.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[5\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Storage Conditions

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[\[5\]](#) For sensitive compounds like this, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation.

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